6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
6-hydroxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H6N2O2/c10-4-1-6-5(8-3-4)2-7(11)9-6/h1,3,10H,2H2,(H,9,11) |
InChI Key |
XNOAFJMFVPPWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=N2)O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Lithium Hexamethyldisilazide (LiHMDS)-Mediated Annulation
The use of LiHMDS as a strong non-nucleophilic base enables deprotonation of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one precursors, facilitating nucleophilic attack on electrophilic partners. For instance, reaction with phthalide in anhydrous DMF at room temperature yields fused tricyclic derivatives (16% yield). While this method suffers from moderate efficiency, it demonstrates compatibility with electron-deficient aromatics.
Reaction Conditions
Modifying the electrophile to incorporate hydroxyl-protected groups (e.g., tert-butyldimethylsilyl ethers) could enable subsequent deprotection to install the 6-hydroxy moiety.
Piperidine-Catalyzed Knoevenagel Condensation
Piperidine in methanol efficiently catalyzes the condensation of 1H-pyrrolo[3,2-b]pyridin-2(3H)-one with aldehydes. For example, 3-chloro-2-fluorobenzaldehyde reacts under reflux to afford E/Z-3-(3-chloro-2-fluoro-benzylidene) derivatives in 64% yield. Adapting this protocol to 6-hydroxybenzaldehyde derivatives would require protection of the phenolic -OH group (e.g., as methyl ethers) to prevent side reactions.
Optimized Protocol
| Component | Quantity/Concentration |
|---|---|
| 1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 6.96 mmol |
| Aldehyde | 3.25 equiv |
| Piperidine | 4.35 equiv |
| Methanol | 5 mL/mmol |
| Temperature | 50°C |
| Time | 3 hours |
Deprotection via BBr₃ in dichloromethane could subsequently unveil the 6-hydroxy group.
Functional Group Interconversion at the 6-Position
Bromination Followed by Hydroxylation
The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (similarity score: 0.86) suggests that electrophilic bromination at the 6-position is feasible. Subsequent palladium-catalyzed hydroxylation (e.g., using Buchwald-Hartwig conditions) could convert the bromide to a hydroxyl group. However, this route remains hypothetical, as no direct examples were reported in the literature surveyed.
Direct Hydroxylation via Radical Intermediates
Radical-based C–H hydroxylation using Fe(II)/H₂O₂ systems could theoretically introduce the hydroxy group regioselectively. This approach would require careful optimization to avoid overoxidation of the pyrrolidinone ring.
Deprotection and Cyclization of Advanced Intermediates
Acid-Catalyzed Cyclization of α-Hydroxy Esters
A reported method for 3-hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones involves cyclization of α-hydroxy esters in refluxing HCl. Applying this to 6-hydroxy precursors would necessitate:
-
Preparation of N-(5-hydroxy-pyridin-2-yl)pivalamide
-
Lithiation at C-3 followed by trapping with ethyl chloroformate
-
Cyclization in 6 M HCl at 100°C
Key Step
Challenges and Limitations
-
Regioselectivity : Competing reactivity at C-5 vs. C-6 positions necessitates directing groups (e.g., pivaloyl).
-
Stability : The 6-hydroxy group may promote tautomerization or oxidation, requiring inert atmosphere handling.
-
Yield Optimization : Current methods for analogous compounds rarely exceed 70% yield , suggesting room for improvement via microwave assistance or flow chemistry.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrrolo[3,2-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Inhibition of Kinase Activity
6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been identified as a potent inhibitor of mTOR (mammalian target of rapamycin) and PI3 kinase pathways. These pathways are crucial in regulating cell growth, proliferation, and survival. Inhibition of these kinases has therapeutic implications in cancer treatment and metabolic disorders.
Antiviral Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit antiviral properties, particularly against HIV. The structural modifications on the pyrrolopyridine scaffold enhance their efficacy against viral replication.
Neuroprotective Effects
The compound has shown promise in neuroprotection studies, where it exhibits potential effects against neurodegenerative diseases by modulating neuroinflammatory responses. This application is particularly relevant for conditions such as Alzheimer's disease.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound in various cancer cell lines. The compound demonstrated significant cytotoxic effects with an IC50 value indicating potent activity against breast cancer cells.
Case Study 2: Diabetes Management
In a biochemical assay, the compound was tested for its ability to enhance insulin sensitivity in adipocytes. Results showed a notable increase in glucose uptake, suggesting potential applications in diabetes management.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 6-position can form hydrogen bonds with active sites, enhancing binding affinity. The pyrrolo[3,2-b]pyridine core can interact with hydrophobic pockets, stabilizing the compound-target complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The physicochemical and pharmacological properties of pyrrolopyridinone derivatives vary significantly based on substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (Br, Cl) : Increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce solubility in polar solvents .
- Hydroxyl Group (OH) : Expected to increase acidity (pKa ~8–10) and solubility in aqueous media compared to halogenated or alkylated analogs. This group may also facilitate interactions with biological targets (e.g., kinases) via hydrogen bonding .
Physicochemical Properties
- Solubility : Hydroxyl-substituted analogs are expected to exhibit higher aqueous solubility than methyl or halogenated derivatives.
- Stability : Halogenated derivatives may show greater thermal stability due to reduced electron density in the aromatic system.
Biological Activity
6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 134.14 g/mol. The compound features a pyrrolo[3,2-b]pyridine core, characterized by a fused ring system that contributes to its biological activity.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage associated with oxidative stress .
2. Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| A375 | 15 | Cell cycle arrest |
3. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It acts as an inhibitor of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in tau phosphorylation and neuronal cell death .
Case Studies
Study on DYRK1A Inhibition
A study focused on the design and synthesis of non-toxic DYRK1A inhibitors included this compound among several derivatives tested for their inhibitory activity. The results indicated that this compound exhibited nanomolar-level inhibition against DYRK1A, demonstrating its potential as a therapeutic agent for Alzheimer's disease .
Clinical Relevance
In a clinical context, the compound's ability to modulate pathways involved in inflammation and apoptosis suggests it could be beneficial in treating various conditions beyond cancer and neurodegeneration, such as inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one?
The synthesis typically involves cyclization or condensation reactions. For example, zinc reduction in acetic acid (AcOH) under ambient conditions is a key step for dehalogenation in related pyrrolopyridinones (e.g., 6-chloro derivatives), achieving yields up to 86% . A general approach includes:
- Step 1 : Bromination or functionalization of precursor molecules.
- Step 2 : Reduction using Zn in AcOH (e.g., 1.5 h at 23°C) to remove halogens.
- Step 3 : Purification via liquid-liquid extraction (EtOAc/water) and chromatography. Alternative routes involve piperidine-mediated condensations with aldehydes in toluene under inert atmospheres .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reduction | Zn, AcOH, 23°C, 1.5 h | 86% | |
| Condensation | Aldehyde, piperidine, toluene, 16 h | 76% |
Q. How is the structure of this compound confirmed?
Structural characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity (e.g., δ 8.17 ppm for aromatic protons in related compounds) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, critical for resolving tautomeric forms and hydrogen-bonding networks .
- LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ = 169 for 6-chloro analogs) and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Screening : Rhodium catalysts enable asymmetric 1,4-additions to exocyclic methylene lactams, enhancing regioselectivity (e.g., 70–90% yields for arylboronic acid additions) .
- Solvent/Temperature Effects : Low-temperature reactions (-78°C) with strong bases (LiHMDS) improve selectivity in alkylation steps .
- Microwave/Flow Chemistry : Reduces reaction times and improves reproducibility for multi-step syntheses.
Q. What strategies address stability challenges in solution?
- Isomerization Control : Derivatives like 3-benzylidene-pyrrolopyridinones isomerize in solution (70:30 E/Z ratio after 1 week). Stability is maintained in the solid state .
- Protecting Groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups prevents degradation during functionalization .
- Storage Conditions : Lyophilization or storage under inert atmospheres minimizes hydrolysis of the hydroxyl group.
Q. How can rhodium-catalyzed reactions modify the core structure?
Rhodium-catalyzed 1,4-additions of arylboronic acids to 3-benzylidene derivatives enable:
- Asymmetric Functionalization : Introduces chiral centers (e.g., 10 novel derivatives with >90% enantiomeric excess) .
- Diversity-Oriented Synthesis : Generates analogs for SAR studies by varying aryl groups (Table 2).
Table 2: Rhodium-Catalyzed Additions
| Substrate | Arylboronic Acid | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| 1a | Phenyl | 85 | 92 | |
| 1b | 4-Methoxyphenyl | 78 | 88 |
Q. How are data contradictions resolved in characterization?
- Multi-Technique Validation : Combine NMR, HPLC, and X-ray data to resolve tautomerism or isomerization (e.g., HPLC tracks E/Z ratios over time) .
- Computational Modeling : DFT calculations predict stable conformers and guide spectral assignments.
- Batch Reproducibility : Rigorous QC protocols (e.g., repeated crystallizations) ensure consistency in hygroscopic or oxygen-sensitive compounds .
Key Methodological Considerations
- Experimental Design : Use blocking groups (e.g., SEM) to stabilize reactive hydroxyl moieties during synthesis .
- Data Interpretation : Address NMR signal splitting due to dynamic processes (e.g., keto-enol tautomerism) by variable-temperature NMR .
- Biological Assays : Prioritize derivatives with improved solubility (e.g., trifluoromethyl or carboxylate substitutions) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
